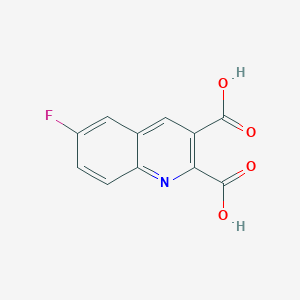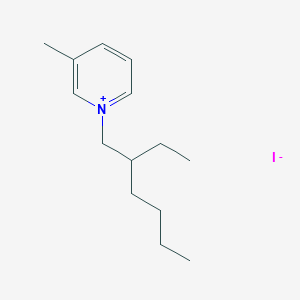![molecular formula C8H13NO3S B12606035 [(3R,4S)-4-acetamidothiolan-3-yl] acetate CAS No. 646035-07-6](/img/structure/B12606035.png)
[(3R,4S)-4-acetamidothiolan-3-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3R,4S)-4-acetamidothiolan-3-yl] acetate is a chiral compound with potential applications in various fields of chemistry and biology. It is characterized by its unique thiolane ring structure, which includes an acetamido group and an acetate ester. This compound is of interest due to its stereochemistry and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-4-acetamidothiolan-3-yl] acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiolane derivatives.
Formation of the Acetamido Group: The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Formation of the Acetate Ester: The acetate ester is formed by reacting the intermediate with acetic acid or acetic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing optimized reaction conditions and catalysts to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[(3R,4S)-4-acetamidothiolan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the acetamido group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiolane derivatives.
Wissenschaftliche Forschungsanwendungen
[(3R,4S)-4-acetamidothiolan-3-yl] acetate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [(3R,4S)-4-acetamidothiolan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(3R,4S)-4-acetamidothiolan-3-yl] acetate: Unique due to its specific stereochemistry and functional groups.
[(3S,4R)-4-acetamidothiolan-3-yl] acetate: A stereoisomer with different biological activity.
[(3R,4S)-4-amino-3-thiolanyl] acetate: Similar structure but with an amino group instead of an acetamido group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can lead to distinct biological activities compared to its stereoisomers and analogs
Eigenschaften
CAS-Nummer |
646035-07-6 |
|---|---|
Molekularformel |
C8H13NO3S |
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
[(3R,4S)-4-acetamidothiolan-3-yl] acetate |
InChI |
InChI=1S/C8H13NO3S/c1-5(10)9-7-3-13-4-8(7)12-6(2)11/h7-8H,3-4H2,1-2H3,(H,9,10)/t7-,8+/m1/s1 |
InChI-Schlüssel |
ZLEQVDXOSCNDQA-SFYZADRCSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1CSC[C@@H]1OC(=O)C |
Kanonische SMILES |
CC(=O)NC1CSCC1OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12605958.png)
![Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]-](/img/structure/B12605963.png)
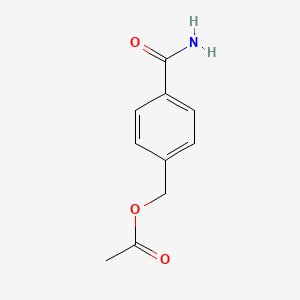
![4-Bromo-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605974.png)
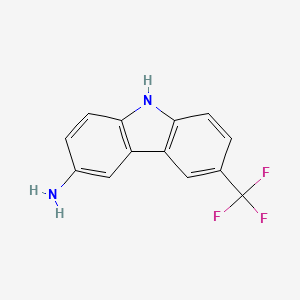
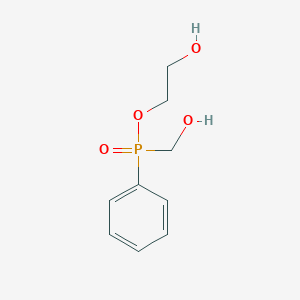

![Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12606019.png)
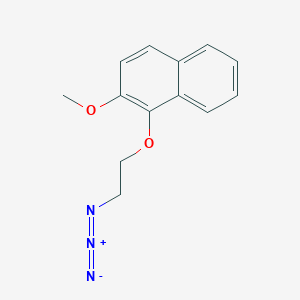
![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[1-[7-[1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-carboxyethyl]-4-hydroxycyclohexa-2,4-dien-1-yl]-7-oxoheptanoyl]-4-hydroxycyclohexa-2,4-dien-1-yl]propanoic acid](/img/structure/B12606036.png)
![[([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methoxy](trimethyl)silane](/img/structure/B12606047.png)
